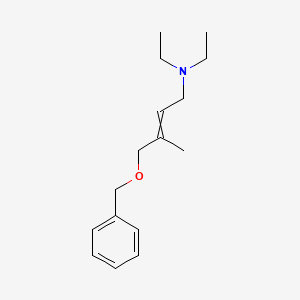
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is an organic compound that belongs to the class of amines. It features a benzyloxy group attached to a butenamine backbone, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkylation: The benzyloxy intermediate is then subjected to alkylation with N,N-diethyl-3-methylbut-2-en-1-amine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Scientific Research Applications
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: This compound shares the benzyloxy group but differs in its overall structure and reactivity.
N,N-Diethyl-3-methylbut-2-en-1-amine: Similar backbone but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is unique due to the presence of both the benzyloxy group and the diethylamine moiety, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
90809-13-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-4-phenylmethoxybut-2-en-1-amine |
InChI |
InChI=1S/C16H25NO/c1-4-17(5-2)12-11-15(3)13-18-14-16-9-7-6-8-10-16/h6-11H,4-5,12-14H2,1-3H3 |
InChI Key |
HDOKKHJGXLBYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















